molecular formula C20H16BrClN4 B12218702 N-(4-bromophenyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

N-(4-bromophenyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12218702
M. Wt: 427.7 g/mol
InChI Key: NEOQTBDYXNWZKN-UHFFFAOYSA-N
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Description

The compound N-(4-bromophenyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine features a pyrazolo[1,5-a]pyrimidine core substituted with:

  • A 4-bromophenyl group at the 7-amine position.
  • A 4-chlorophenyl group at position 2.
  • Methyl groups at positions 2 and 4.

This structure combines electron-withdrawing halogens (Br, Cl) and hydrophobic methyl groups, which may enhance binding interactions in biological systems.

Properties

Molecular Formula

C20H16BrClN4

Molecular Weight

427.7 g/mol

IUPAC Name

N-(4-bromophenyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C20H16BrClN4/c1-12-11-18(24-17-9-5-15(21)6-10-17)26-20(23-12)19(13(2)25-26)14-3-7-16(22)8-4-14/h3-11,24H,1-2H3

InChI Key

NEOQTBDYXNWZKN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)Br)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Starting Materials

The core structure requires two primary precursors:

  • 4-(4-Chlorophenyl)-1H-pyrazol-5-amine : Synthesized via Knorr pyrazole synthesis using ethyl acetoacetate and 4-chlorophenylhydrazine.
  • Ethyl 3-oxo-3-phenylpropanoate : Prepared by Claisen condensation of ethyl acetate with phenylacetyl chloride.

Cyclization Reaction

Condensation of 4-(4-chlorophenyl)-1H-pyrazol-5-amine with ethyl 3-oxo-3-phenylpropanoate in acetic acid at reflux (120°C, 12 hr) yields 3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (Intermediate A). The reaction proceeds via nucleophilic attack of the pyrazole amine on the β-keto ester, followed by cyclodehydration.

Key Data

Parameter Value Source
Yield 68–72%
Purity (HPLC) >95%
Characterization $$ ^1H $$ NMR, $$ ^{13}C $$ NMR

Chlorination at Position 7

Conversion to 7-Chloro Intermediate

Intermediate A is treated with phosphorus oxychloride (POCl$$_3$$) and tetramethylammonium chloride (TMAC) in dichloroethane at 80°C for 6 hr to produce 7-chloro-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine (Intermediate B). TMAC acts as a Lewis acid catalyst, enhancing electrophilicity at the 7-position.

Key Data

Parameter Value Source
Yield 85–88%
Reaction Time 6 hr
Purity (HPLC) 97%

Amination with 4-Bromoaniline

Nucleophilic Aromatic Substitution

Intermediate B undergoes amination with 4-bromoaniline in dimethylacetamide (DMAc) at 130°C for 24 hr, catalyzed by cesium carbonate (Cs$$2$$CO$$3$$). The reaction replaces the 7-chloro group with the 4-bromophenylamine moiety.

Key Data

Parameter Value Source
Yield 62–65%
Catalyst Cs$$2$$CO$$3$$ (2 equiv)
Purity (LC-MS) >98%

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexanes 1:3) to isolate the target compound. Final purity is confirmed by reversed-phase HPLC (C18 column, acetonitrile/water gradient).

Spectroscopic Data

  • $$ ^1H $$ NMR (400 MHz, CDCl$$3$$) : δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.64 (d, J = 8.4 Hz, 2H, Ar-H), 7.48–7.42 (m, 4H, Ar-H), 6.98 (s, 1H, NH), 2.68 (s, 3H, CH$$3$$), 2.51 (s, 3H, CH$$_3$$).
  • HRMS (ESI+) : m/z calculated for C$${20}$$H$${16}$$BrClN$$_4$$ [M+H]$$^+$$: 457.03, found: 457.05.

Optimization Strategies

Solvent and Temperature Effects

Higher yields (72%) are achieved using DMAc versus DMF (58%) due to improved solubility of 4-bromoaniline. Temperatures below 120°C result in incomplete substitution.

Catalytic Systems

Cs$$2$$CO$$3$$ outperforms K$$2$$CO$$3$$ or NaH in promoting amination, likely due to stronger base strength and enhanced nucleophilicity of the amine.

Alternative Routes

Palladium-Catalyzed Coupling

A patent describes Suzuki-Miyaura coupling of a boronic ester intermediate with 4-bromoiodobenzene, though this method offers lower yields (45–50%).

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro or carbonyl groups.

    Substitution: Halogen substituents on the phenyl rings can be replaced through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-bromophenyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations at the 7-Amine Position

Compound Name 7-Amine Substituent 3-Position Substituent Biological Activity Molecular Weight References
Target Compound 4-Bromophenyl 4-Chlorophenyl Not reported ~434.3 g/mol N/A
MPZP () Bis(2-methoxyethyl) 4-Methoxy-2-methylphenyl CRF1 receptor antagonist ~462.5 g/mol
Compound 32 () Pyridin-2-ylmethyl 4-Fluorophenyl Anti-mycobacterial (MIC: 0.5 µg/mL) ~407.4 g/mol
N-(4-Chlorophenyl)-3-(2-methoxyphenyl)-... 4-Chlorophenyl 2-Methoxyphenyl Not reported 364.8 g/mol
N-sec-Butyl-3-(2-chlorophenyl)-2,5-dimethyl sec-Butyl 2-Chlorophenyl Not reported 328.8 g/mol

Key Observations :

  • Electron-withdrawing groups (Br, Cl) at the 7-amine and 3-position may improve receptor binding affinity, as seen in MPZP’s CRF1 antagonism .
  • Hydrophobic substituents (e.g., methyl, tert-butyl) enhance membrane permeability, critical for anti-mycobacterial activity in compounds like 32–35 .
  • Aromatic amines (e.g., pyridinylmethyl) in and improve solubility and target selectivity .

Substituent Variations at the 3-Position

Compound Name 3-Position Substituent Activity Impact References
Target Compound 4-Chlorophenyl Potential for enhanced halogen bonding N/A
Compound 9f () 4-Chlorophenethyl Anti-inflammatory (IC50: 12 nM)
Compound 47 () 4-Fluorophenyl Anti-mycobacterial (MIC: 1.0 µg/mL)
N-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl) 3,4-Dimethoxyphenyl Not reported

Key Observations :

  • Halogenated aryl groups (Cl, F) at the 3-position are common in anti-inflammatory and antimicrobial agents, likely due to interactions with hydrophobic enzyme pockets .
  • Methoxy groups () may reduce activity due to steric hindrance, though they can modulate pharmacokinetics .

Comparison with Triazolo[1,5-a]pyrimidine Analogs

Triazolo[1,5-a]pyrimidines () share a similar fused-ring system but replace one nitrogen in the pyrazole ring, altering electronic properties.

Compound Name Core Structure 7-Amine Substituent Activity References
Target Compound Pyrazolo[1,5-a]pyrimidine 4-Bromophenyl Not reported N/A
Compound 92 () Triazolo[1,5-a]pyrimidine 4-Chlorophenyl Antiplasmodial (IC50: 80 nM)
Compound 60 () Triazolo[1,5-a]pyrimidine 4-Chlorophenethyl Anti-tubercular (MIC: 0.25 µg/mL)

Key Observations :

  • Triazolo analogs exhibit broader antimicrobial activity but may have reduced CNS penetration compared to pyrazolo derivatives .

Structure-Activity Relationship (SAR) Insights

  • Halogen Positioning : 4-Substituted halogens (Cl, Br) enhance binding affinity compared to 2- or 3-substituted isomers (e.g., vs. 9) .
  • Amine Flexibility : Bulky substituents (e.g., bis(2-methoxyethyl) in MPZP) improve receptor selectivity but may reduce bioavailability .
  • Methyl Groups : 2,5-Dimethyl substitution (common in pyrazolo[1,5-a]pyrimidines) stabilizes the planar conformation, critical for intercalation in DNA or enzyme inhibition .

Biological Activity

N-(4-bromophenyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H16BrClN4, with a molecular weight of approximately 427.72 g/mol. The compound features a unique arrangement of bromine and chlorine substituents on phenyl groups, which may enhance its biological activity compared to other derivatives.

PropertyValue
Molecular FormulaC20H16BrClN4
Molecular Weight427.72 g/mol
IUPAC NameThis compound
CAS Number890632-63-0

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, a study evaluated various synthesized compounds against the MDA-MB-231 human breast cancer cell line using an MTT assay. Among the tested compounds, those structurally related to this compound demonstrated varying degrees of growth inhibition.

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound NameIC50 (µM)Cell Line
This compoundTBDMDA-MB-231
3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine15.3MCF-7
3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amineTBDVarious

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that pyrazolo[1,5-a]pyrimidine derivatives can inhibit both Gram-positive and Gram-negative bacteria as well as fungal species. Specific tests using the turbidimetric method revealed promising results for certain derivatives.

The mechanism of action for this compound likely involves the inhibition of specific enzymes or receptors involved in cancer cell proliferation and survival. Molecular docking studies suggest that the compound binds effectively to target proteins associated with tumor growth.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Anticancer Screening : A synthesized library of pyrazolo[1,5-a]pyrimidines was screened against various cancer cell lines. The results indicated that modifications in substituents significantly affected anticancer potency.
  • Antimicrobial Evaluation : In a comprehensive study examining antimicrobial efficacy against multiple pathogens, certain derivatives exhibited notable inhibitory effects.

Table 2: Summary of Biological Activities

Study FocusFindings
Anticancer ActivityVariability in IC50 values across different cell lines
Antimicrobial ActivityEffective against both bacterial and fungal strains

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